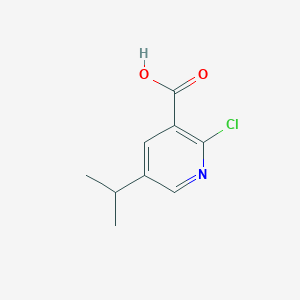
2-Chloro-5-(propan-2-yl)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(propan-2-yl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a chloro group at the second position, an isopropyl group at the fifth position, and a carboxylic acid group at the third position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(propan-2-yl)pyridine-3-carboxylic acid can be achieved through several methods. One common method involves the Suzuki coupling reaction, where 2-chloro-5-bromopyridine is reacted with isopropylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(propan-2-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the chloro group.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF, dichloromethane, or ethanol.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Pyridine N-oxides: Formed through oxidation reactions.
Coupled Products: Formed through coupling reactions.
Scientific Research Applications
2-Chloro-5-(propan-2-yl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(propan-2-yl)pyridine-3-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form desired products. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid (2-pyridinecarboxylic acid): Similar structure but lacks the chloro and isopropyl groups.
Nicotinic Acid (3-pyridinecarboxylic acid): Similar structure but lacks the chloro and isopropyl groups.
Isonicotinic Acid (4-pyridinecarboxylic acid): Similar structure but lacks the chloro and isopropyl groups.
Uniqueness
2-Chloro-5-(propan-2-yl)pyridine-3-carboxylic acid is unique due to the presence of both the chloro and isopropyl groups, which can influence its reactivity and interactions in chemical and biological systems. These functional groups can enhance its utility in specific synthetic applications and research contexts.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-chloro-5-propan-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-5(2)6-3-7(9(12)13)8(10)11-4-6/h3-5H,1-2H3,(H,12,13) |
InChI Key |
RMXHOLNJNPZWBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(N=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate](/img/structure/B13479076.png)
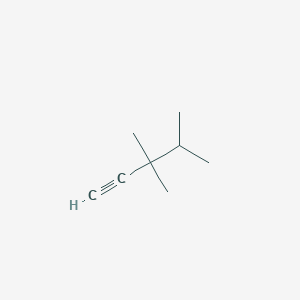
![3-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)butanoic acid](/img/structure/B13479108.png)
![[1-(Ethylamino)cyclopentyl]methanol hydrochloride](/img/structure/B13479110.png)
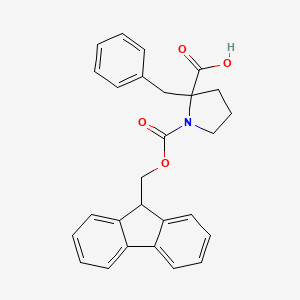
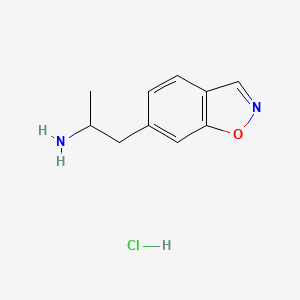
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13479131.png)
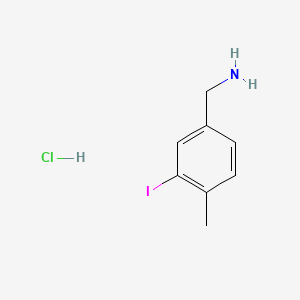

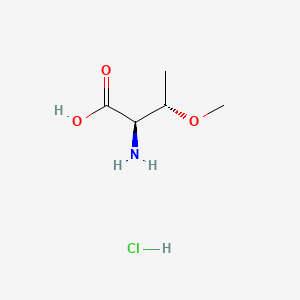
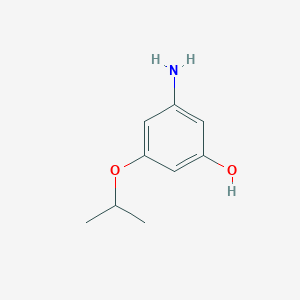


![5-[[(2R)-2-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479208.png)
